CK2α Inhibition: Multi-kinase-IN-6 Demonstrates High Potency Absent in Multi-kinase-IN-4 and IN-5
Multi-kinase-IN-6 potently inhibits CK2α with an IC50 of 0.09 μM , a target that is not included in the primary inhibition profile of Multi-kinase-IN-4 (targets: VEGFR2/EGFR/HER2/CDK2) nor Multi-kinase-IN-5 (targets: FGFR1/VEGFR/RET/KIT/cMet/PDGFR/BRAF) . This represents a functionally distinct pathway modulation capability exclusive to Multi-kinase-IN-6 among these comparators.
| Evidence Dimension | CK2α enzyme inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.09 μM |
| Comparator Or Baseline | Multi-kinase-IN-4: not reported as target; Multi-kinase-IN-5: not reported as target |
| Quantified Difference | CK2α inhibition present (0.09 μM) vs. absent from primary target list |
| Conditions | Biochemical kinase assay (InvivoChem reported panel) |
Why This Matters
CK2α is a constitutively active serine/threonine kinase implicated in multiple cancers and inflammatory diseases; researchers requiring CK2α modulation cannot substitute Multi-kinase-IN-4 or IN-5 without losing this pharmacological activity.
